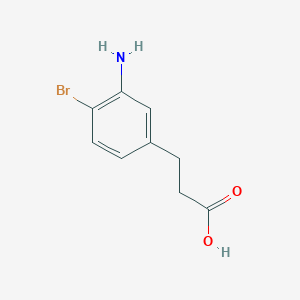

3-(3-Amino-4-bromophenyl)propanoic acid

描述

3-(3-Amino-4-bromophenyl)propanoic acid is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an amino group at the 3-position and a bromine atom at the 4-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-bromophenyl)propanoic acid typically involves the bromination of phenylpropanoic acid derivatives followed by amination. One common method involves the use of 4-bromobenzaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and amination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

3-(3-Amino-4-bromophenyl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides and esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and other substituted derivatives.

Oxidation Products: Nitro derivatives and other oxidized forms.

Reduction Products: Amines and other reduced forms.

科学研究应用

Pharmaceutical Development

3-(3-Amino-4-bromophenyl)propanoic acid is a crucial building block in the synthesis of pharmaceutical compounds. It is particularly valuable in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.

Key Applications:

- Drug Synthesis: Utilized in the creation of peptide-based drugs aimed at treating conditions such as depression and anxiety.

- Neurotransmitter Research: Helps in studying synaptic transmission, contributing to a better understanding of brain functions and potential therapeutic strategies.

Neuroscience Research

This compound plays a vital role in neuroscience research, particularly in studies focusing on neurotransmitter systems. Its structural properties allow researchers to investigate synaptic mechanisms and their implications for mental health conditions.

Research Insights:

- Synaptic Transmission Studies: Used to analyze how neurotransmitters interact at synapses, providing insights into disorders like schizophrenia and bipolar disorder.

- Potential Treatments: Investigated as a candidate for developing new treatments for mood disorders by modulating neurotransmitter activity.

Biochemical Assays

In biochemical assays, this compound is employed to evaluate enzyme activities and protein interactions. This application is crucial for drug discovery and development processes.

Applications in Assays:

- Enzyme Activity Evaluation: Helps determine the efficiency of enzymes involved in metabolic pathways.

- Protein Interaction Studies: Assists in understanding how proteins interact within biological systems, which is essential for drug design.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials.

Material Applications:

- Drug Delivery Systems: Its chemical structure can be modified to create polymers that enhance drug delivery efficiency.

- Functional Materials Development: Used in creating materials that respond to biological stimuli, potentially leading to innovative therapeutic devices.

Academic Research

Universities and research institutions leverage this compound for various experimental setups, contributing to advancements in organic chemistry and medicinal chemistry.

Research Contributions:

- Organic Chemistry Studies: Facilitates research into new synthetic pathways and reaction mechanisms.

- Medicinal Chemistry Innovations: Supports the discovery of novel compounds with therapeutic potential.

-

Pharmaceutical Research Case Study:

- In a study published by the University of Groningen, researchers utilized this compound to synthesize new derivatives aimed at enhancing the efficacy of antidepressant medications. The findings indicated improved binding affinity to serotonin receptors compared to existing drugs.

-

Neuroscience Study:

- A collaborative study involving multiple institutions examined the effects of this compound on synaptic plasticity in animal models. Results demonstrated its potential role in enhancing cognitive functions through modulation of glutamate receptors.

作用机制

The mechanism of action of 3-(3-Amino-4-bromophenyl)propanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to amino acids. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways involved in inflammation, cell proliferation, and other physiological processes .

相似化合物的比较

Similar Compounds

3-(4-Bromophenyl)propanoic acid: Lacks the amino group, making it less versatile in biochemical applications.

3-Amino-3-(4-bromophenyl)propionic acid: Similar structure but different positional isomer, affecting its reactivity and applications.

4-Bromo-β-phenylalanine: Another positional isomer with different biological activity.

Uniqueness

3-(3-Amino-4-bromophenyl)propanoic acid is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields .

生物活性

4-Hydroxy-2,5-dimethylhexan-3-one (HDMF) is an organic compound with significant biological activity and diverse applications in various fields, including chemistry, biology, and medicine. This article reviews the compound's biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Hydroxy-2,5-dimethylhexan-3-one has the molecular formula and is characterized by a six-carbon chain with two methyl groups at the second and fifth positions and a hydroxyl group at the fourth position. The compound exists in tautomeric forms (keto and enol), with the enol form generally being more stable under certain conditions.

The biological activity of 4-Hydroxy-2,5-dimethylhexan-3-one is primarily attributed to its interaction with specific molecular targets within biological systems. One notable mechanism involves glucosylation catalyzed by enzymes such as UGT74AF3, leading to the formation of β-D-glucosides. This modification can significantly influence the compound's biological activity and stability.

Antimicrobial Properties

Research indicates that 4-Hydroxy-2,5-dimethylhexan-3-one exhibits broad-spectrum antimicrobial activities. In studies involving various human pathogenic microorganisms, including antibiotic-resistant strains, the compound demonstrated significant antimicrobial effects without causing hemolysis in human erythrocytes. Specifically, it has been shown to inhibit the dimorphism of Candida albicans, a key factor in its pathogenesis .

Antioxidant Activity

The compound functions as both a pro-oxidant and an anti-oxidant. It has been observed to interact with reactive oxygen species (ROS), suggesting potential protective roles against oxidative stress in biological systems. This dual functionality may be beneficial in developing therapeutic agents aimed at mitigating oxidative damage in cells .

Case Studies and Research Findings

- Antifungal Activity : A study demonstrated that HDMF arrested the cell cycle of Candida albicans at the S and G2/M phases, indicating its potential as an anti-infective agent against fungal infections. The results suggested that HDMF could serve as a promising candidate for further development in treating fungal diseases .

- Absorption and Metabolism : Following oral administration, HDMF was absorbed rapidly into plasma, reaching peak concentrations within 15–45 minutes. Its metabolic conversion was examined using Caco-2 cell monolayers, revealing that transport occurred via passive diffusion without saturation even at high concentrations .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-Hydroxy-2,5-dimethylhexan-3-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Antioxidant; flavoring agent | Used in food industry for flavor enhancement |

| 2,5-Dimethyl-4-methoxy-3(2H)-furanone | Antioxidant; antimicrobial | Flavoring agent; aroma compound |

These compounds share structural similarities but exhibit distinct biological properties and applications.

属性

IUPAC Name |

3-(3-amino-4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZXCVUOUYMMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648617 | |

| Record name | 3-(3-Amino-4-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-55-3 | |

| Record name | 3-(3-Amino-4-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。